5-Amino-3-(trifluoromethyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(trifluoromethyl)heptanoic acid is a synthetic organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the amino group via reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(trifluoromethyl)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as nitro compounds, alcohols, aldehydes, and substituted amino acids.
Scientific Research Applications
5-Amino-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(trifluoromethyl)benzoic acid
- 5-Amino-3-(trifluoromethyl)pentanoic acid
- 5-Amino-3-(trifluoromethyl)hexanoic acid
Uniqueness
5-Amino-3-(trifluoromethyl)heptanoic acid is unique due to its specific heptanoic acid backbone, which provides distinct chemical and physical properties compared to its shorter or longer chain analogs
Properties
Molecular Formula |
C8H14F3NO2 |
---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
5-amino-3-(trifluoromethyl)heptanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-2-6(12)3-5(4-7(13)14)8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14) |
InChI Key |
UWGJBEFETBFGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.